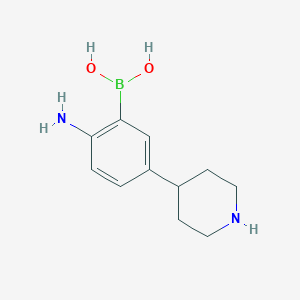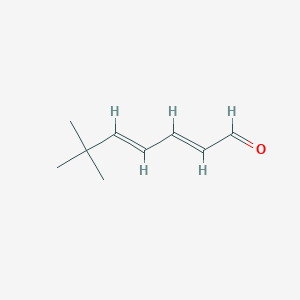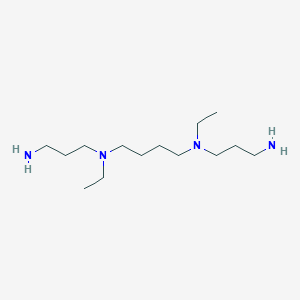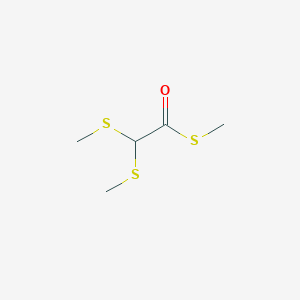![molecular formula C21H30O5 B14083510 (9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)
(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CORTISOL-9,12,12-D3, also known as 11β,17,21-Trihydroxypregn-4-ene-3,20-dione-d3, is a deuterated form of cortisol. This compound is a stable isotope-labeled analog of cortisol, which is a steroid hormone produced by the adrenal cortex. Cortisol plays a crucial role in various physiological processes, including metabolism regulation, immune response modulation, and stress response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CORTISOL-9,12,12-D3 involves the incorporation of deuterium atoms at specific positions in the cortisol molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of CORTISOL-9,12,12-D3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and efficacy of the compound.
化学反応の分析
Types of Reactions
CORTISOL-9,12,12-D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation without compromising the integrity of the deuterium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl groups in CORTISOL-9,12,12-D3 can lead to the formation of ketones or aldehydes, while reduction can regenerate the hydroxyl groups.
科学的研究の応用
CORTISOL-9,12,12-D3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of cortisol and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and physiological roles of cortisol in various biological systems.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of cortisol and its analogs in the human body.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting cortisol-related disorders.
作用機序
CORTISOL-9,12,12-D3 exerts its effects by mimicking the actions of natural cortisol. It binds to glucocorticoid receptors in target cells, leading to the activation or repression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress, and the immune system, where cortisol modulates inflammation and immune responses.
類似化合物との比較
Similar Compounds
CORTISOL-9,12,12-D3: Deuterated form of cortisol.
Hydrocortisone: Non-deuterated form of cortisol.
Prednisolone: Synthetic analog of cortisol with similar anti-inflammatory properties.
Uniqueness
CORTISOL-9,12,12-D3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate measurement and analysis of cortisol and its metabolites are required.
特性
分子式 |
C21H30O5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14?,15?,16-,18+,19-,20-,21-/m0/s1/i10D2,18D |
InChIキー |
JYGXADMDTFJGBT-UKHFOCHTSA-N |
異性体SMILES |
[2H][C@]12[C@H](C([C@]3(C(C1CCC4=CC(=O)CC[C@]24C)CC[C@@]3(C(=O)CO)O)C)([2H])[2H])O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)
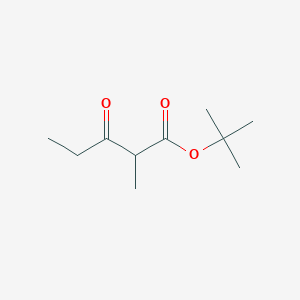
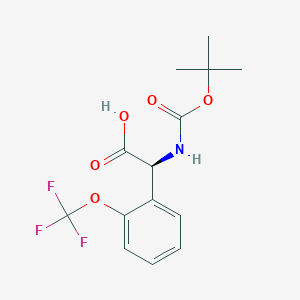
![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
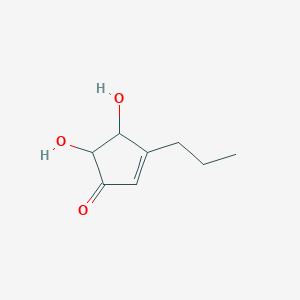
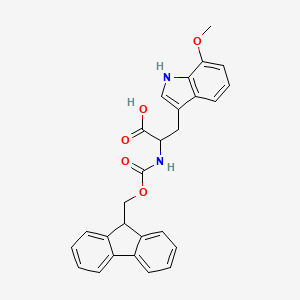
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)

